2-(Bromomethyl)thiazole hydrobromide chemical properties
2-(Bromomethyl)thiazole hydrobromide chemical properties
This technical guide details the chemical properties, synthesis, and application of 2-(Bromomethyl)thiazole hydrobromide , a critical electrophilic building block in medicinal chemistry.
CAS: 1263378-94-4 | Formula: C₄H₄BrNS[1][2] · HBr | MW: 258.96 g/mol [3]
Executive Summary
2-(Bromomethyl)thiazole hydrobromide is the stabilized salt form of 2-(bromomethyl)thiazole, a highly reactive alkylating agent. It serves as a primary "linchpin" intermediate for introducing the thiazole moiety—a pharmacophore found in essential drugs like Ritonavir (antiretroviral) and Cobicistat —into complex molecules.
Unlike ring-halogenated thiazoles (e.g., 2-bromothiazole), which require metal-catalyzed cross-coupling (e.g., Suzuki or Stille), the 2-(bromomethyl) derivative possesses a highly electrophilic exocyclic carbon. This allows for facile
Chemical & Physical Profile
| Property | Specification | Notes |
| IUPAC Name | 2-(Bromomethyl)-1,3-thiazole hydrobromide | |
| CAS Number | 1263378-94-4 | Distinct from free base (CAS 131654-56-3) |
| Molecular Weight | 258.96 g/mol | Free base MW: 178.05 g/mol |
| Appearance | Off-white to beige crystalline solid | Hygroscopic |
| Melting Point | >150 °C (Decomposes) | Precise MP varies by crystallinity; typically sublimes/degrades before distinct melt.[4][5] |
| Solubility | Soluble in DMSO, DMF, Methanol | Sparingly soluble in non-polar solvents (DCM, Hexanes) |
| Storage | 2–8 °C, Desiccated, Inert Gas | Hygroscopic & Lachrymator |
Stability & Handling: The Salt vs. Free Base
A critical operational constraint is the instability of the free base.
-
The Instability Mechanism: The free base, 2-(bromomethyl)thiazole, contains both a nucleophilic nitrogen (N3) and an electrophilic exocyclic carbon. In concentrated solutions or neat form, it undergoes intermolecular self-alkylation (quaternization), leading to rapid polymerization into dark, insoluble tars.
-
The Salt Solution: Protonation of the thiazole nitrogen (forming the HBr salt) deactivates its nucleophilicity, preventing self-polymerization.
-
Handling Protocol:
-
Do not generate the free base until immediately prior to use.
-
In situ neutralization is preferred: Add the HBr salt directly to the reaction mixture containing an excess of base (e.g.,
, ) and the nucleophile.
-
Synthesis & Preparation
While commercially available, the compound can be synthesized via two primary routes.[6] The Radical Bromination route is common but requires careful control to avoid ring bromination.
Method A: Radical Bromination (From 2-Methylthiazole)
This method utilizes N-Bromosuccinimide (NBS) to functionalize the methyl side chain.
-
Reagents: 2-Methylthiazole, NBS (1.05 eq), AIBN (cat.),
or Benzene. -
Conditions: Reflux under inert atmosphere (
) for 2–4 hours. -
Purification: Filtration of succinimide byproduct. The filtrate is treated with HBr/acetic acid to precipitate the salt.
-
Note: Over-bromination can lead to 2-(dibromomethyl)thiazole.
Method B: Dehydroxy-Bromination (From 2-Hydroxymethylthiazole)
This route is often cleaner for laboratory scale.
-
Reagents: 2-(Hydroxymethyl)thiazole,
(0.4 eq) or (48% aq). -
Conditions:
to RT in DCM or Toluene. -
Mechanism: Activation of the hydroxyl group followed by nucleophilic displacement by bromide.
Reactivity & Mechanistic Insights
The 2-(bromomethyl)thiazole moiety is a "soft" electrophile, reacting readily via
Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity with amines (N-alkylation) and thiourea (S-alkylation to form thiols).
Figure 1: Divergent synthesis pathways for 2-(bromomethyl)thiazole intermediates.
Experimental Protocol: N-Alkylation of a Secondary Amine
Objective: Synthesis of a 2-((dialkylamino)methyl)thiazole derivative.
Materials
-
2-(Bromomethyl)thiazole hydrobromide (1.0 eq)[2]
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) or Diisopropylethylamine (DIPEA) (3.0 eq) -
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Procedure
-
Preparation: Charge a round-bottom flask with the secondary amine (1.1 eq) and
(2.5 eq) in anhydrous Acetonitrile (0.1 M concentration relative to thiazole). -
Addition: Cool the suspension to
. Add 2-(Bromomethyl)thiazole hydrobromide (1.0 eq) portion-wise over 15 minutes.-
Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., quaternary ammonium formation if amine is tertiary).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 97).
-
Workup:
-
Filter off inorganic salts (
, KBr). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water and brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Safety & Toxicology (E-E-A-T)
Signal Word: DANGER
-
Lachrymator: Like benzyl bromide, this compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.
-
Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).
-
Respiratory: Inhalation may cause mucosal destruction.
-
PPE Requirements:
-
Nitrile gloves (double gloving recommended).
-
Chemical safety goggles (face shield preferred if handling >5g).
-
Lab coat.
-
First Aid:
-
Eyes: Rinse cautiously with water for 15+ minutes. Remove contact lenses.
-
Skin: Wash with soap and water immediately. If burning persists, seek medical attention.
References
-
ChemicalBook. (2025).[7] 2-(Bromomethyl)thiazole hydrobromide Properties and Safety. Retrieved from ChemicalBook Database. Link
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[8] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[8][9] The Journal of Organic Chemistry, 82(11), 5947–5951.[8][9] Link
-
BLD Pharm. (2025). Safety Data Sheet: 2-(Bromomethyl)thiazole hydrobromide.[1][10]Link
-
National Institutes of Health (NIH). (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives.[8][11] PubMed Central. Link
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- 4. researchgate.net [researchgate.net]
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- 8. Sci-Hub. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods / The Journal of Organic Chemistry, 2017 [sci-hub.box]
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